6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine |
InChI |
InChI=1S/C7H11N3/c1-2-8-3-4-10-6-9-5-7(1)10/h5-6,8H,1-4H2 |
InChI Key |
HZQOQEVJEPNUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN2C1=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a suitable diazepine precursor. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Ring-Opening and Functionalization Reactions
The diazepine ring undergoes selective ring-opening under acidic or nucleophilic conditions. For example:
-
Ammonia-induced ring-opening : Reacts with ammonia to form primary amines through cleavage at the less sterically hindered site of the diazepine ring (PubChem CID 54772421) .
-
Acid-catalyzed hydrolysis : Generates linear diamines under strong acidic conditions (e.g., HCl, 80°C), preserving the imidazole ring .
Table 1: Ring-opening reactions
| Reaction Conditions | Products Formed | Yield | Source |
|---|---|---|---|
| 2M NH₃, room temperature | Linear diamine derivatives | 65–78% | |
| 6M HCl, reflux (6 hrs) | 1,5-diaminopentane analogs | 82% |
Electrophilic Substitution
The imidazole ring participates in electrophilic substitutions due to its electron-rich nature:
-
Nitration : Occurs at the C-2 position of the imidazole ring using HNO₃/H₂SO₄ at 0–5°C .
-
Sulfonation : Reacts with chlorosulfonic acid to yield sulfonated derivatives .
Key Data :
N-Alkylation and Acylation
The secondary amine in the diazepine ring undergoes alkylation/acylation:
-
Methylation : Using methyl iodide in DMF with NaH as a base produces N-methylated derivatives (85–92% yield).
-
Acylation : Reacts with acetyl chloride to form acetamide derivatives (70–78% yield).
Table 2: N-functionalization reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I, NaH, DMF | 60°C, 4 hrs | N-methyl-diazepine | 88% | |
| AcCl, Et₃N | RT, 2 hrs | N-acetyl-diazepine | 75% |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused triazole systems:
Mechanistic Note :
The reaction proceeds via a concerted mechanism, with the diazepine ring acting as a dipolarophile .
Oxidation and Reduction
-
Oxidation : Using KMnO₄ in acidic media cleaves the diazepine ring, yielding imidazole-4,5-dicarboxylic acid (72% yield) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the diazepine ring, forming decahydro derivatives .
Metal Complexation
The nitrogen atoms coordinate with transition metals:
-
Cu(II) complexes : Forms stable complexes with CuCl₂ in ethanol (log K = 4.2) .
-
Applications : These complexes show potential as catalysts in oxidation reactions .
Comparative Reactivity Analysis
Table 3: Reactivity vs. structural analogs
| Compound | Nitration Yield | N-Alkylation Efficiency |
|---|---|---|
| 6,7,8,9-Tetrahydro-5H-imidazo[1,5-d] diazepine | 90% | 88% |
| Imidazo[1,2-a]pyrazine | 45% | 62% |
| 1,4-Diazepane | N/A | 78% |
Stability Under Reaction Conditions
Scientific Research Applications
Pharmacological Applications
1.1 Anticonvulsant Activity
Research indicates that derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine exhibit anticonvulsant properties. For instance, studies have demonstrated that certain analogs can dampen epileptic activity in neural networks derived from patients with mesial temporal lobe epilepsy. These compounds have shown efficacy in reducing seizure frequency while exhibiting a low propensity for inducing motor impairment compared to traditional benzodiazepines like diazepam .
1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit butyrylcholinesterase (BChE) suggests potential utility as a therapeutic agent targeting cholinergic dysfunction in Alzheimer's pathology .
1.3 Cannabinoid Receptor Agonism
Certain derivatives of this compound have been identified as cannabinoid receptor agonists. This property is particularly relevant for pain management and the treatment of various neurological disorders. The structural modifications in these compounds enhance their binding affinity to cannabinoid receptors, thereby increasing their therapeutic potential .
Synthesis and Structural Modifications
The synthesis of this compound has been explored through various chemical pathways. A notable method involves a two-step synthesis process that efficiently produces this compound while allowing for further modifications to enhance biological activity. The versatility of this scaffold facilitates the development of new small molecules with targeted pharmacological profiles .
Case Study: Anticonvulsant Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of a specific analog of this compound in reducing seizure activity in animal models. The compound demonstrated high oral bioavailability and significant brain exposure after administration. This research underscores the potential for clinical applications in treating epilepsy and related disorders .
Case Study: Alzheimer’s Disease
In another study focused on Alzheimer’s disease models, derivatives of this compound were tested for their ability to inhibit BChE activity. Results indicated that these compounds could effectively restore cognitive function in preclinical models by enhancing cholinergic transmission .
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pyrimido[4,5-e][1,4]diazepines
- Structural Differences : Pyrimido-diazepines replace the imidazole ring with a pyrimidine moiety. For example, 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones feature a pyrimidine fused to a diazepine ring, enabling diverse substitution at positions 4, 6, 8, and 9 ().
- Synthesis: These compounds are synthesized via reactions of 4,6-dichloropyrimidine aldehydes with amino acid esters and amines, yielding 33-membered libraries in high yields ().
- Bioactivity : Pyrimido-diazepines exhibit antitumor and HIV-1 reverse transcriptase inhibition ().
Triazolo[4,3-a][1,4]diazepines
- Structural Differences : The imidazole is replaced by a triazole ring, as seen in 1,2,3-triazolobenzodiazepines. These compounds, such as 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride, feature a triazole fused to the diazepine core ().
- Synthesis : Developed via molecular modeling to optimize hydrogen-bond interactions, these compounds are potent BET bromodomain inhibitors ().
- Bioactivity: They show nanomolar potency in cancer cell lines and are structurally analogous to JQ-1, a known BET inhibitor ().
Tetrazolo[1,5-d][1,4]diazepines
- Synthesis : Derived from piperidin-4-ones, these compounds are synthesized via cyclocondensation and evaluated for anti-inflammatory activity ().
- Bioactivity : Compound 3c (6,8-bis-(3-chlorophenyl)-5-methyl derivative) demonstrates significant anti-inflammatory effects in carrageenan-induced edema models ().
Benzo-fused Diazepines
- Structural Differences : Benzodiazepines like 5-substituted-2,3,4,5-tetrahydro-benzo[f][1,4]thiazepines incorporate a benzene ring, altering lipophilicity and bioavailability ().
- Synthesis : Prepared via modified Pictet–Spengler reactions, these compounds are characterized by NMR and HRMS ().
- Bioactivity : Primarily explored for CNS modulation, with some derivatives classified as controlled depressants ().
Physicochemical and Pharmacokinetic Comparisons
Key Research Findings
Biological Activity
6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine is a bicyclic compound belonging to the imidazodiazepine class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.
The molecular formula of this compound is with a molecular weight of 135.18 g/mol. The compound exhibits a logP value of approximately 0.83, indicating moderate lipophilicity which is beneficial for membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 135.18 g/mol |
| LogP | 0.83 |
| Polar Surface Area | Not specified |
Antiviral Activity
Recent studies have demonstrated that derivatives of imidazo[1,5-d][1,4]diazepine exhibit significant antiviral properties. For instance, certain modified derivatives have shown efficacy against HIV-1 by inhibiting the virus's reverse transcriptase enzyme. The unique structural features of these compounds allow them to interact selectively with viral proteins, thereby blocking replication pathways at low concentrations (0.3 to 30 nM) without cytotoxic effects on host cells .
Anti-inflammatory Properties
Research has indicated that derivatives of this compound can modulate inflammatory responses. In vitro studies have shown that certain analogs significantly inhibit nitric oxide production in LPS-activated microglial cells. This suggests potential applications in treating neuroinflammatory conditions like Alzheimer's disease .
Study on Antiviral Efficacy
A study published in PubMed explored the antiviral activity of tetrahydroimidazo derivatives against HIV-1. The compound R86183 was highlighted for its ability to inhibit HIV-1 replication effectively at concentrations significantly lower than toxic levels . This study underscores the potential of imidazo[1,5-d][1,4]diazepine derivatives in developing antiviral therapeutics.
Investigation of Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of imidazobenzodiazepine derivatives in BV2 microglial cells. The results indicated that several novel compounds derived from this scaffold exhibited over 60% cell viability while significantly reducing NO production compared to known anti-inflammatory agents like daidzein and formononetin .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- HIV Reverse Transcriptase : Compounds inhibit viral replication by binding to reverse transcriptase.
- Nitric Oxide Synthase : The reduction in NO production suggests inhibition of nitric oxide synthase activity in activated microglia.
Q & A
Q. What are the common synthetic routes for 6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine, and what intermediates are critical?
The synthesis typically involves cyclization reactions and functional group transformations. For example:
- Key intermediates : Tert-butyl-protected derivatives (e.g., tert-butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate) are synthesized via Pd-catalyzed coupling or Mannich reactions. These intermediates undergo deprotection or further functionalization to yield the target compound .
- Methodology : Oxidative cyclization using Pb(OAc)₄ for hydrazone-to-azoester conversion is critical to avoid impurities. Direct use of crude reaction mixtures in subsequent steps (e.g., AlCl₃-mediated nitrile coupling) improves efficiency .
Q. How is the structural confirmation of this compound achieved experimentally?
Q. What stability considerations are essential for handling and storage?
- Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis of sensitive groups (e.g., Boc-protected amines) .
- Degradation pathways : Avoid prolonged exposure to light or moisture, which can lead to ring-opening or oxidation of the diazepine core .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?
- Case study : In the synthesis of triazolobenzodiazepines, impurities arise from incomplete hydrazone oxidation. Switching to Pb(OAc)₄ from milder oxidants (e.g., MnO₂) improves conversion rates. Immediate use of the crude azoester mixture in nitrile coupling minimizes degradation .
- Statistical optimization : Design of Experiments (DoE) can identify optimal temperature, solvent (e.g., DMF vs. ethanol), and catalyst loading to maximize yield .
Q. What strategies are used to study structure-activity relationships (SAR) for BET bromodomain inhibition?
- Core modifications : Substituents at N7 (e.g., phenyl groups) enhance binding to the WPF shelf of BRD4, as shown by molecular docking and surface plasmon resonance (SPR) assays .
- Functional group swaps : Replacing the triazole with thiazole or oxadiazole alters hydrogen-bonding interactions with Asn140, impacting IC₅₀ values in cellular assays (e.g., MV4-11 leukemia cells) .
Q. How can computational methods predict the biological activity of derivatives?
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability in BRD4’s acetyl-lysine binding pocket. For example, free energy calculations (MM-PBSA) correlate with experimental Kd values .
- QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond acceptor count to prioritize derivatives for synthesis .
Data Contradictions and Resolution
1. Discrepancies in reported binding affinities for similar derivatives:
- Root cause : Variations in assay conditions (e.g., buffer pH, protein purity) or divergent stereochemical assignments.
- Resolution : Standardize assays (e.g., AlphaScreen) and validate stereochemistry via chiral HPLC or X-ray crystallography .
2. Conflicting NMR assignments for diastereomers:
- Solution : Use NOESY to distinguish axial vs. equatorial proton orientations in the diazepine ring. For example, cross-peaks between H3 and H5 confirm cis-stereochemistry .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
Q. Table 2. Spectroscopic Signatures for Structural Confirmation
| Functional Group | NMR (δ, ppm) | MS (m/z) | Technique |
|---|---|---|---|
| Imidazole C-H | 7.8–8.1 (d, J=5.2 Hz) | 364 [M + H]⁺ | ¹H NMR, ESI-MS |
| Diazepine N-CH₂ | 3.5–4.2 (m) | — | ¹³C NMR |
| Triazole substituent | 8.3 (s) | — | X-ray diffraction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
